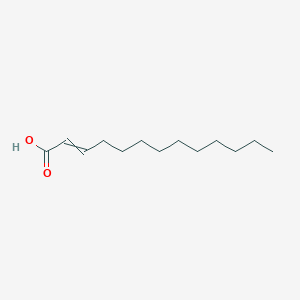

(Z)-tridec-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-tridec-2-enoic acid, also known as (Z)-2-tridecen-1-ol, is a long-chain unsaturated fatty acid that is commonly found in the pheromones of insects. It is a vital component of the communication system between insects, and it has been extensively studied for its potential applications in pest control.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : Studies have been conducted on synthesizing various derivatives of (Z)-tridec-2-enoic acid and related compounds. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives have been synthesized and investigated for their antiviral and immunomodulating activities. These derivatives were created through reactions involving N3-substituted amidrazones and maleic anhydride and showed promising biological activities (Modzelewska-Banachiewicz et al., 2009).

Chemical Characterization and Analysis : Research has also focused on the chemical characterization and analysis of this compound and its analogs. For example, the synthesis and 19F NMR study of a related compound, Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13), has been reported. This study detailed the synthesis process and provided NMR spectroscopic analysis for detailed characterization (Buchanan et al., 2003).

Pharmacological Properties : Some research has investigated the pharmacological properties of compounds structurally similar to this compound. For instance, a study on the GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid, demonstrated that this compound has potential as a lead for the development of new potent and selective GABAB-antagonists (Dickenson et al., 1988).

Application in Natural Product Synthesis : The compound has also been a subject of interest in the synthesis of natural products. An example is the co-cultivation of fungal strains leading to the production of unusual polyketides, such as (Z)-2-ethylhex-2-enedioic acid, which are structurally related to this compound (Kossuga et al., 2013).

Inhibition of Biochemical Pathways : Studies have also explored the inhibition of biochemical pathways by compounds similar to this compound. For example, cyclopropene fatty acids, which share structural similarities, have been shown to interfere with the production of sex pheromones in insects, highlighting their potential use in controlling insect behavior (Gosalbo et al., 1992).

Eigenschaften

IUPAC Name |

tridec-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYBECSNBLQJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865638 |

Source

|

| Record name | Tridec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-thieno[2,3-c]pyridine](/img/no-structure.png)

![2-Oxo-4-{3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1149460.png)

![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)